N,N,1-Trimethyl-3,3-diphenylallylamine

Beschreibung

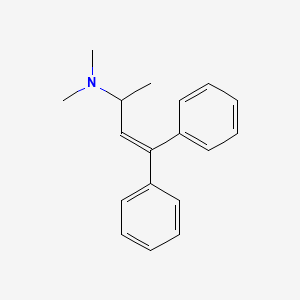

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29869-90-7 |

|---|---|

Molekularformel |

C18H21N |

Molekulargewicht |

251.4 g/mol |

IUPAC-Name |

N,N-dimethyl-4,4-diphenylbut-3-en-2-amine |

InChI |

InChI=1S/C18H21N/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3 |

InChI-Schlüssel |

QZWMYBWMOFESDA-UHFFFAOYSA-N |

SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |

Kanonische SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |

Andere CAS-Nummern |

55011-89-7 29869-90-7 |

Piktogramme |

Acute Toxic |

Verwandte CAS-Nummern |

55011-89-7 (hydrochloride) |

Synonyme |

3-dimethylamino-1,1-diphenylbutene-(1) A-29 N,N-dimethyl-3,3-diphenyl-1-methylallylamine N,N-dimethyl-3,3-diphenyl-1-methylallylamine hydrochloride spasmolytic A29 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N,N,1-Trimethyl-3,3-diphenylallylamine

A common and well-established route for the synthesis of this compound involves a two-step process: the formation of a ketone precursor followed by reductive amination.

The synthesis commences with the preparation of the key intermediate, 4,4-diphenylbut-3-en-2-one. nih.gov This α,β-unsaturated ketone can be synthesized via several established olefination reactions.

One prominent method is the Wittig reaction , which involves the reaction of benzophenone (B1666685) with a phosphorus ylide, specifically acetonylidenetriphenylphosphorane. organicreactions.orgwikipedia.orgmasterorganicchemistry.com This reaction is highly effective for converting ketones into alkenes.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers another reliable route to 4,4-diphenylbut-3-en-2-one. wikipedia.orgyoutube.com This method utilizes a phosphonate-stabilized carbanion, such as that derived from diethyl (2-oxopropyl)phosphonate, which reacts with benzophenone to yield the desired α,β-unsaturated ketone. The HWE reaction often provides excellent stereocontrol, favoring the formation of the (E)-alkene. wikipedia.org

Once the ketone precursor, 4,4-diphenylbut-3-en-2-one, is obtained, the final step is a reductive amination with dimethylamine (B145610). organicreactions.orgchemsoc.org.cn This one-pot reaction typically involves the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine product. chemsoc.org.cn A variety of reducing agents can be employed for this transformation.

| Reaction Step | Starting Materials | Reagents | Product |

| Olefination (Wittig) | Benzophenone, Acetonyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | 4,4-Diphenylbut-3-en-2-one |

| Olefination (HWE) | Benzophenone, Diethyl (2-oxopropyl)phosphonate | Base (e.g., NaH) | 4,4-Diphenylbut-3-en-2-one |

| Reductive Amination | 4,4-Diphenylbut-3-en-2-one, Dimethylamine | Reducing agent (e.g., NaBH₄, NaBH₃CN) | This compound |

The synthesis of this compound presents a stereochemical consideration at the chiral center generated during the reduction of the iminium ion. The facial selectivity of the hydride attack on the iminium ion determines the enantiomeric composition of the final product. Without the use of chiral catalysts or auxiliaries, the reaction typically results in a racemic mixture of the (R)- and (S)-enantiomers.

The regioselectivity of the initial olefination step is generally high, with the reaction occurring specifically at the carbonyl group of benzophenone to form the desired carbon-carbon double bond.

Novel Synthetic Approaches and Method Development

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for the preparation of allylamines.

Modern catalytic systems offer direct routes to allylic amines, potentially bypassing the need for pre-formed ketone precursors. For instance, iridium-catalyzed direct reductive amination of ketones with secondary amines has emerged as a powerful tool. nih.gov This methodology could theoretically be applied to the direct synthesis of this compound from 4,4-diphenylbut-3-en-2-one and dimethylamine under catalytic conditions, offering a more atom-economical approach. researchgate.net Nickel-catalyzed three-component couplings have also been explored for the synthesis of tertiary benzhydryl amines, which are structurally related to the target compound. ucla.edu

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes. The use of greener solvents is a key aspect of this endeavor. For reductive amination reactions, solvents like ethanol (B145695) and other alcohols are considered more environmentally friendly alternatives to chlorinated solvents. rsc.orgacsgcipr.orggctlc.org Furthermore, catalyst-free reductive amination methods using reagents like sodium borohydride (B1222165) in green solvents such as glycerol (B35011) have been developed for the synthesis of amines. ias.ac.in The implementation of continuous flow processes with catalyst recycling also represents a significant step towards more sustainable amine production. acs.org

| Green Chemistry Approach | Principle | Application to Allylamine (B125299) Synthesis |

| Use of Greener Solvents | Reduce environmental impact of solvents. | Replacing chlorinated solvents with ethanol or ethyl acetate (B1210297) in reductive amination. rsc.orgacsgcipr.org |

| Catalyst-Free Conditions | Avoid use of potentially toxic or expensive metal catalysts. | Employing reagents like sodium borohydride in glycerol for reductive amination. ias.ac.in |

| Catalytic Methods | Increase atom economy and reduce waste. | Iridium or Nickel-catalyzed direct amination reactions. nih.govresearchgate.netucla.edu |

| Continuous Flow Synthesis | Improve efficiency and safety, and facilitate catalyst recycling. | Continuous production of amines with integrated catalyst and solvent recycling. acs.org |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily centered around the tertiary amine functionality and the carbon-carbon double bond. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to react with acids to form salts, such as the hydrochloride salt. rsc.orgacs.org

The double bond can potentially undergo various addition reactions typical of alkenes, such as hydrogenation, halogenation, or epoxidation, although specific examples for this compound are not widely reported in the literature. Derivatization could be achieved through reactions targeting either the amine or the alkene group, allowing for the introduction of various functional groups to modify the compound's properties for specific applications, such as for analytical purposes.

Electrophilic and Nucleophilic Reactions of the Allylamine Moiety

The allylamine moiety, characterized by the vinyl group adjacent to the nitrogen-bearing carbon, is the primary site for a range of electrophilic and nucleophilic reactions.

The double bond in this compound is susceptible to electrophilic addition reactions . Due to the significant steric hindrance imposed by the two phenyl groups on one of the vinylic carbons, the regioselectivity of these additions is expected to be highly controlled. For instance, in the hydrohalogenation of unsymmetrical alkenes, the electrophile (typically a proton) adds to the less substituted carbon of the double bond, leading to the formation of a more stable carbocation at the more substituted position. In the case of this compound, this would mean the proton adds to the carbon bearing the amine substituent, forming a tertiary carbocation stabilized by the two adjacent phenyl groups. The subsequent attack by the halide nucleophile would then occur at this benzylic position.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic . Tertiary amines can react with electrophiles, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reactivity is a common characteristic of amines and is expected to be observed in this compound. However, the steric bulk surrounding the nitrogen atom may influence the rate of such reactions.

Furthermore, the entire allylamine system can participate in more complex transformations. For example, tertiary allylamines have been shown to react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a process that can be viewed as a formal allyl transfer. This reaction typically proceeds through a zwitterionic intermediate, formed by the nucleophilic attack of the amine on the alkyne.

Transformations Involving the Diphenyl Substituents

The two phenyl groups attached to the vinylic carbon are also sites for chemical modification, primarily through electrophilic aromatic substitution . The bulky allylamine substituent can influence the regioselectivity of these reactions. Given that alkyl groups are generally ortho- and para-directing activators, it is anticipated that electrophiles will preferentially add to these positions on the phenyl rings.

Common electrophilic aromatic substitution reactions that could be applied to this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the phenyl rings, likely at the para positions due to steric hindrance at the ortho positions.

Halogenation: The introduction of halogens (e.g., bromine or chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. Again, para-substitution is the most probable outcome.

Sulfonation: Reaction with fuming sulfuric acid can introduce sulfonic acid groups onto the aromatic rings.

The benzylic position, the carbon atom to which the two phenyl rings are attached, also exhibits unique reactivity. The C-H bonds at this position are relatively weak and can be susceptible to oxidation or other radical-mediated reactions under specific conditions.

Preparation of Structurally Related Compounds for Comparative Studies

The synthesis of structurally related analogs of this compound is crucial for establishing structure-activity relationships (SAR) in various applications, including medicinal chemistry and materials science. These studies often involve systematic modifications of the parent structure to probe the influence of different functional groups on the compound's properties.

Several strategies can be employed to synthesize such analogs:

Variation of the Amine Substituent: The dimethylamino group can be replaced with other secondary or primary amines, or even other nitrogen-containing heterocycles. This can be achieved by starting with a different amine during the initial synthesis or by demethylation of the tertiary amine followed by re-alkylation.

Modification of the Allylic Chain: The length and substitution pattern of the allylic chain can be altered. For instance, analogs with a propyl or butyl backbone instead of the allyl group have been synthesized. These are often prepared from the corresponding diphenylalkyl halides.

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl rings can significantly impact the electronic properties of the molecule. This is typically accomplished by starting with appropriately substituted diphenylmethane (B89790) precursors.

Spectroscopic Characterization in Advanced Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For N,N,1-Trimethyl-3,3-diphenylallylamine hydrochloride, ¹H NMR provides initial confirmation of the structure.

¹H NMR Spectroscopic Data for this compound Hydrochloride

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H | 7.15 – 7.25 | multiplet | - |

| Vinylic-H | 6.35 | doublet | 16 |

| Vinylic-H | 5.72 | doublet | 16 |

| N(CH₃)₂ | 2.92 | singlet | - |

Data is for the hydrochloride salt in CDCl₃.

To assign the proton signals definitively and to map out the complete bonding network, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the vinylic protons at 6.35 ppm and 5.72 ppm, confirming their connectivity across the double bond. It would also show coupling between the methine proton adjacent to the nitrogen and the vinylic proton, as well as the methyl protons of the C1-methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s). For instance, the signal for the N,N-dimethyl carbons would correlate with the proton singlet at 2.92 ppm.

The presence of rotatable single bonds in this compound, such as the C-N bond and the bonds connecting the phenyl groups to the vinylic carbon, suggests the possibility of multiple conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. By recording NMR spectra at various temperatures, it is possible to observe the effects of restricted rotation. At low temperatures, the rotation around a bond may slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for atoms that are equivalent at room temperature. This can provide valuable information about the energy barriers to rotation and the relative stability of different conformers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy provide complementary information. For the hydrochloride salt of this compound, a key feature in the IR spectrum is the absorption band corresponding to the ammonium (B1175870) (N⁺-H) stretch, which confirms the presence of the protonated amine.

Key Infrared (IR) Absorption Data

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N⁺-H Stretch | 2540 |

Data is for the hydrochloride salt (KBr pellet).

Other expected characteristic bands would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

C=C stretching: The alkene C=C stretch would be observed in the 1650-1600 cm⁻¹ region.

C-N stretching: This would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Aromatic C=C bending: Out-of-plane bending vibrations for the substituted phenyl groups would provide information on the substitution pattern.

Raman spectroscopy would be particularly useful for observing the non-polar C=C and aromatic ring stretching vibrations, which often give strong Raman signals.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The monoisotopic mass of the hydrochloride salt is 287.1440774 Da, which corresponds to the molecular formula C₁₈H₂₂ClN. sigmaaldrich.com

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Key fragmentation pathways for the free base (this compound) would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in a stable, nitrogen-containing cation.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group.

Formation of a tropylium (B1234903) ion: Rearrangement of the diphenylmethyl fragment could potentially lead to the formation of a stable tropylium-like cation.

X-ray Crystallography and Solid-State Structural Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray crystallography. If a suitable single crystal of this compound or its hydrochloride salt can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would reveal the relative stereochemistry of the chiral center and the geometry of the double bond, as well as the torsion angles describing the orientation of the phenyl rings. This data serves as the ultimate benchmark for validating structures determined by other methods and for computational models.

Theoretical and Computational Chemistry of N,n,1 Trimethyl 3,3 Diphenylallylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For N,N,1-Trimethyl-3,3-diphenylallylamine, such calculations would provide a foundational understanding of its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) stands as a principal method for investigating the electronic structure of molecules. A DFT study on this compound would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface.

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by localizing the electron density into bonds and lone pairs, providing a chemically intuitive picture of bonding. This analysis would quantify hyperconjugative interactions, which are key to understanding molecular stability. For instance, interactions between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds could be quantified.

Hypothetical Data Table from DFT/NBO Analysis:

| Parameter | Hypothetical Value | Significance |

| Total Energy (Hartree) | -XXX.XXXX | A measure of the molecule's stability. |

| Dipole Moment (Debye) | X.XX | Indicates the overall polarity of the molecule. |

| NBO Charge on Nitrogen | -X.XX | Quantifies the electron density on the nitrogen atom. |

| n(N) -> σ*(C-C) E(2) (kcal/mol) | X.XX | Energy of hyperconjugative interaction, indicating electron delocalization. |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity mdpi.comresearchgate.net.

For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the nitrogen atom and the diphenyl-substituted double bond. The LUMO would likely be distributed over the π-system of the phenyl rings.

Hypothetical FMO Data Table:

| Orbital | Energy (eV) | Description |

| HOMO | -X.XX | Electron-donating capability, likely centered on the amine and π-system. |

| LUMO | -Y.YY | Electron-accepting capability, likely centered on the phenyl rings. |

| HOMO-LUMO Gap | Z.ZZ | Indicator of kinetic stability and chemical reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the allylamine (B125299) backbone and the bulky diphenyl groups suggests that this compound can adopt multiple conformations.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would be necessary to identify the various stable conformers of this compound. This would involve rotating the single bonds in the molecule and calculating the energy at each step to map out the potential energy surface. The results would reveal the global minimum energy conformation and other low-energy conformers that might be populated at room temperature.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule, showing how it transitions between different conformations over time in various solvent environments.

The conformational preferences of this compound are dictated by a balance of steric and electronic effects. The bulky trimethylamino and diphenyl groups will likely dominate the steric landscape, forcing the molecule into specific spatial arrangements to minimize steric hindrance. Electronic effects, such as the aforementioned hyperconjugative interactions, would also play a role in stabilizing certain conformations. A comparative study with analogues bearing different substituents on the phenyl rings or the nitrogen atom would be required to systematically understand these influences.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, one could investigate various reaction types, such as its behavior in the presence of electrophiles or its potential for rearrangement reactions.

This would involve locating the transition state structures for each step of a proposed mechanism. The energy of these transition states, relative to the reactants, would provide the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, the mechanism of palladium-catalyzed allylation of amines has been studied using DFT, providing a blueprint for how such a study could be approached for this specific molecule nih.gov.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Allylamine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are instrumental in modern drug discovery and development, offering a rational basis for the design of new, more potent molecules and for predicting their behavior, thereby reducing the time and costs associated with extensive experimental screening. nih.govnih.gov For allylamine scaffolds, which are a known class of antifungal agents, QSAR and QSPR can elucidate the key structural features that govern their efficacy and properties. researchgate.netplos.org

The fundamental principle of QSAR/QSPR is that the biological activity or property of a chemical is a function of its molecular structure. By quantifying structural features through molecular descriptors, statistical models can be built to predict the activity or property of untested compounds. symbiosisonlinepublishing.com These descriptors can be categorized into several types:

Topological descriptors: These are numerical values derived from the 2D representation of a molecule, describing aspects like size, shape, branching, and connectivity. Examples include the Wiener index, valence connectivity indices, and the Balaban index. bjbms.orgresearchgate.net

Physicochemical descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (log P), molar refractivity (MR), and electronic parameters. mdpi.comnih.gov

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. symbiosisonlinepublishing.com

3D descriptors: These are calculated from the three-dimensional coordinates of the atoms in a molecule and include information about the molecule's volume, surface area, and shape. nih.gov

A QSAR/QSPR study typically involves the following steps:

Selection of a dataset of compounds with known activities or properties.

Generation and calculation of relevant molecular descriptors.

Development of a mathematical model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). symbiosisonlinepublishing.comnih.gov

Validation of the model to ensure its robustness and predictive power. mdpi.com

Illustrative QSAR Model for Antifungal Allylamines

To illustrate how a QSAR model for a series of hypothetical allylamine analogs might be developed, consider the following example. A set of allylamine derivatives with varying substituents could be synthesized and tested for their antifungal activity against a specific fungal strain. The activity data, along with calculated molecular descriptors, could then be used to generate a QSAR equation.

An example of a multiple linear regression equation could take the form:

log(1/C) = b₀ + b₁logP + b₂MR + b₃*E_LUMO

Where:

log(1/C) is the biological activity (C being the concentration required for a certain effect).

logP represents the lipophilicity of the compound.

MR is the molar refractivity, a measure of the volume occupied by the molecule.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

b₀, b₁, b₂, b₃ are the regression coefficients determined from the statistical analysis.

The following interactive table presents hypothetical data for a series of allylamine derivatives to demonstrate the relationship between their structural descriptors and antifungal activity.

| Compound | log(1/C) | logP | MR (cm³/mol) | E_LUMO (eV) |

| Allylamine_Analog_1 | 4.5 | 2.1 | 65.4 | -1.23 |

| Allylamine_Analog_2 | 4.8 | 2.5 | 70.1 | -1.28 |

| Allylamine_Analog_3 | 5.2 | 3.0 | 75.8 | -1.35 |

| Allylamine_Analog_4 | 4.3 | 2.2 | 68.2 | -1.20 |

| Allylamine_Analog_5 | 5.5 | 3.5 | 80.5 | -1.40 |

This data could then be used to derive a QSAR model. The signs and magnitudes of the regression coefficients in the resulting equation would provide insights into the structure-activity relationship. For example, a positive coefficient for logP would suggest that increasing lipophilicity is favorable for activity, while a negative coefficient for E_LUMO might indicate that a greater electron-accepting ability enhances the antifungal effect.

Research Findings from Related Scaffolds

QSAR studies on other antifungal agents provide valuable insights that could be relevant to allylamine scaffolds. For instance, in the development of QSAR models for terpenoid antifungal constituents, the octanol-water partition coefficient (a measure of lipophilicity) was identified as a key molecular property contributing to antifungal activity. nih.gov This highlights the importance of the compound's ability to partition into the fungal cell membrane.

Furthermore, studies on diaryl urea (B33335) derivatives as B-RAF inhibitors, another area of drug discovery, have shown that descriptors related to size, degree of branching, aromaticity, and polarizability significantly affect their inhibitory activity. nih.gov These findings suggest that a comprehensive set of descriptors, capturing various aspects of the molecular structure, is crucial for developing a predictive QSAR model.

The table below summarizes key findings from QSAR studies on various scaffolds, which could inform the theoretical investigation of this compound and its analogs.

| Scaffold Class | Key Descriptors | Implied Relationship to Activity | Reference |

| 3-allyl-5-substituted-1,3,5-thiadiazine-2-thiones | Molar Refractivity (MR), L, Fr | Bulkier substituents enhance activity. | researchgate.net |

| Terpenoids | Octanol-water partition coefficient | Increased lipophilicity is favorable. | nih.gov |

| Diaryl ureas | Size, branching, aromaticity, polarizability | A combination of steric and electronic factors governs activity. | nih.gov |

| 4-arylaminocoumarins | Valence connectivity index, logP | A combination of topological and physicochemical properties is predictive. | bjbms.orgnih.gov |

| Nitroaromatic Compounds | Hydrophobicity, hardness, electrophilicity | These factors are key determinants of toxicity. | mdpi.com |

These examples underscore the power of QSAR/QSPR in medicinal chemistry. By applying these computational techniques to the allylamine scaffold of this compound, it would be possible to systematically explore the structural requirements for a desired activity or property, guiding the synthesis and evaluation of new and potentially more effective derivatives.

Role As a Research Chemical and Analytical Reference

Utilization in Academic Chemical Synthesis Research

Current scientific literature and research databases indicate that the use of N,N,1-Trimethyl-3,3-diphenylallylamine in academic chemical synthesis research is narrowly focused. Its primary role is not as a versatile building block or starting material for the creation of new and diverse molecular entities. Instead, its synthesis is often a subject of study itself, driven by the need to understand its formation as a process-related impurity in the production of the antidepressant, Citalopram.

Research in this area is typically geared towards developing synthetic routes that minimize or eliminate the formation of this and other related impurities during drug manufacturing. Therefore, while its synthesis is a topic of academic and industrial interest, its application as a reagent in broader synthetic methodologies is not a prominent feature of its research profile.

Application as a Reference Standard in Analytical Chemistry

The most critical and well-documented application of this compound is as a certified reference standard in analytical chemistry. In this capacity, it plays a vital role in ensuring the quality, safety, and efficacy of pharmaceutical products.

This compound is officially recognized as Citalopram USP Related Compound F . synthinkchemicals.com Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders. cleanchemlab.com Pharmaceutical regulatory bodies, such as the United States Pharmacopeia (USP), mandate strict control over the levels of impurities in active pharmaceutical ingredients (APIs) and finished drug products.

The availability of highly purified this compound as a reference standard is essential for several key activities in the pharmaceutical industry:

Impurity Identification: By comparing the analytical signals (e.g., retention time in chromatography) of unknown peaks in a Citalopram sample to that of the certified reference standard, analysts can definitively identify the presence of this compound.

Method Validation: Analytical methods designed to detect and quantify impurities in Citalopram must be validated to ensure they are accurate, precise, specific, and sensitive. synthinkchemicals.com The reference standard is used to spike samples and demonstrate the method's ability to successfully recover and measure this specific impurity.

Quality Control: During routine manufacturing, batches of Citalopram are tested to ensure that the level of Citalopram USP Related Compound F does not exceed the established safety thresholds. cleanchemlab.com This is a critical step for batch release and for ensuring patient safety.

A deuterated version of the compound, this compound-d10 Hydrochloride, is also utilized as an isotope-labeled research reagent, particularly in impurity studies and pharmacokinetic analyses where it can serve as an internal standard.

The development of robust analytical methods is crucial for the accurate quantification and control of this compound in pharmaceutical samples. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, is a primary technique for this purpose.

Chromatographic Methods: A typical HPLC method for the analysis of Citalopram and its related compounds would involve a reversed-phase column and a gradient elution program. While specific parameters can vary between laboratories and pharmacopeial monographs, the general approach is to achieve baseline separation of the main API peak from all specified impurities, including this compound. The development of such methods relies on the availability of the pure impurity standard to optimize separation conditions.

Spectroscopic Methods: Spectroscopic techniques are indispensable for the structural confirmation and characterization of the this compound reference standard itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring the correct connectivity of atoms and the presence of key functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps to confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of the functional groups present in the molecule.

The data obtained from these spectroscopic methods for the reference standard are compiled into a Certificate of Analysis, which accompanies the standard and provides the end-user with the necessary information to verify its identity and purity.

Below is a table summarizing the key analytical techniques and their roles in the study of this compound.

| Analytical Technique | Application in the Context of this compound |

| High-Performance Liquid Chromatography (HPLC) | Primary method for the separation, detection, and quantification of this compound as an impurity in Citalopram. |

| Ultraviolet (UV) Spectroscopy | Often used as the detection method in HPLC, based on the chromophores present in the molecule. |

| Mass Spectrometry (MS) | Used for the confirmation of the molecular weight and elemental composition of the reference standard. Can also be used as a detector for HPLC (LC-MS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the definitive structural elucidation and confirmation of the identity of the this compound reference standard. |

| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule, serving as an additional identity check for the reference standard. |

Broader Academic Implications and Future Research Directions

Contribution to the Understanding of Allylamine (B125299) Chemical Space

There is no available research that discusses the specific contribution of N,N,1-Trimethyl-3,3-diphenylallylamine to the broader chemical space of allylamines. Allylamines are a class of compounds recognized for their biological activities, particularly as antifungal agents that inhibit the enzyme squalene epoxidase. However, no studies have situated this compound within this context or analyzed its structure-activity relationships in comparison to other allylamines.

Exploration of Unexplored Reactivity and Novel Synthetic Opportunities

While its basic structure suggests potential for reactions typical of tertiary amines and alkenes (e.g., oxidation, reduction, and addition reactions), there are no published studies dedicated to exploring the specific reactivity of this compound. The synthesis described in historical literature for its spasmolytic activity remains the primary reference, with no recent developments in novel synthetic routes or its use as a building block in organic synthesis.

Advanced Computational Studies for Predicting Structure-Property Relationships and Reactivity Profiles

No advanced computational studies, such as Density Functional Theory (DFT) calculations, molecular docking, or molecular dynamics simulations, have been published for this compound. Such studies are crucial for predicting its three-dimensional structure, electronic properties, and potential interactions with biological targets, but this area of research remains unexplored for this specific molecule.

Q & A

Q. What are the recommended synthetic routes for N,N,1-Trimethyl-3,3-diphenylallylamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via alkylation of allylamine precursors. For example, reacting 3,3-diphenylallyl chloride with trimethylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). Optimization strategies include:

- Catalyst : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Temperature : Maintain 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Reference Data : Molecular formula (C18H22ClN, MW 287.83) confirms stoichiometric ratios .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% by GC, as per industrial standards) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 287.83 .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- X-ray Crystallography : For unambiguous structural confirmation, particularly when steric effects distort spectroscopic data .

- Comparative Analysis : Cross-reference with analogs like dimethylthiambutene (N,N,1-trimethyl-3,3-di-2-thienylallylamine), where aryl substituents influence spectral shifts .

Q. How does the steric environment of the diphenyl groups influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with less sterically hindered analogs (e.g., N,N-dimethylallylamine) under identical conditions.

- DFT Calculations : Model steric hindrance using software like Gaussian to predict transition-state geometries.

- Case Study : Thiambutenes () show reduced biological activity with bulkier substituents, suggesting similar steric limitations in reactivity .

Design an experiment to study the compound’s stability under varying pH and temperature conditions.

- Methodological Answer :

- Accelerated Stability Testing :

- Conditions : Expose samples to pH 3–10 buffers at 25°C, 40°C, and 60°C for 30 days.

- Analysis : Monitor degradation via HPLC and identify byproducts using LC-MS.

- Key Metrics : Half-life (t½) and Arrhenius plots to predict shelf-life .

Q. What computational methods predict interactions of this compound with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin or dopamine receptors, leveraging PubChem data for analogous amines (e.g., 3-fluoro-N,N-dimethylaniline, ) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Compare with in vitro assays (e.g., radioligand displacement) for empirical correlation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.